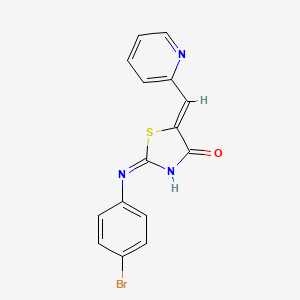![molecular formula C25H15F3N2OS B13379437 (5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13379437.png)
(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, an anthrylmethylene group, and a trifluoromethylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the condensation of 9-anthraldehyde with 2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the anthrylmethylene group.
Reduction: Reduced forms of the imino group.
Substitution: Substituted derivatives at the imino group.
Scientific Research Applications
5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets through its imino and anthrylmethylene groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
- 2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
- 9-anthraldehyde derivatives
Uniqueness
5-(9-anthrylmethylene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to the presence of both the anthrylmethylene and trifluoromethylphenyl imino groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H15F3N2OS |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H15F3N2OS/c26-25(27,28)17-8-5-9-18(13-17)29-24-30-23(31)22(32-24)14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H,(H,29,30,31)/b22-14- |
InChI Key |
NMNLBHGUTUBHJC-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)NC(=NC5=CC=CC(=C5)C(F)(F)F)S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NC(=NC5=CC=CC(=C5)C(F)(F)F)S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitrobenzylidene}propanohydrazide](/img/structure/B13379372.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13379379.png)
![5-(3,5-dichloro-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B13379384.png)
![2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B13379394.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13379395.png)


![(5Z)-2-(4-bromoanilino)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379408.png)
![N-(1-{[2-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadienyl)benzamide](/img/structure/B13379413.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379423.png)
![N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13379426.png)
![5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13379429.png)
